erysenegalensein E

Overview

Description

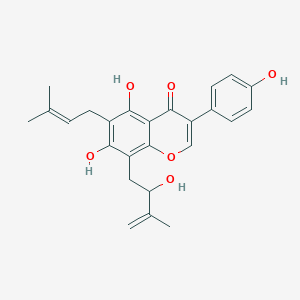

Erysenegalensein E is a natural product found in Erythrina senegalensis, Derris, and Erythrina variegata . It is one of the forty-two secondary metabolites isolated from E. senegalensis .

Molecular Structure Analysis

The molecular formula of erysenegalensein E is C25H26O6 . Its IUPAC name is 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one .Physical And Chemical Properties Analysis

Erysenegalensein E has a molecular weight of 422.5 g/mol . It has 4 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are 422.17293854 g/mol . The topological polar surface area is 107 Ų .Scientific Research Applications

Isoflavones and Anticancer Properties

Erysenegalensein E, an isoflavone isolated from the African medicinal plant Erythrina senegalensis, has shown potential in the realm of cancer research. Studies have demonstrated its cytotoxic properties against cancer cells. In particular, erysenegalensein E, along with other secondary metabolites from E. senegalensis, displayed significant in vitro and in vivo antitumor activities, indicating its potential role in cancer treatment (Fofana et al., 2021).

HIV-1 Protease Inhibition

Research into the antiviral properties of Erysenegalensein E has revealed its potential as an HIV-1 protease inhibitor. Prenylated isoflavonoids from Erythrina senegalensis, including erysenegalensein E, have shown dose-dependent inhibitory activities on HIV-1 protease, suggesting its significance in HIV/AIDS treatment strategies (Lee et al., 2009).

Inhibition of Diacylglycerol Acyltransferase

Erysenegalensein E has been identified as a potential inhibitor of acyl CoA:diacylglycerol acyltransferase (DGAT), an enzyme implicated in obesity and type 2 diabetes. The inhibition of this enzyme by compounds like erysenegalensein E from E. senegalensis presents a novel avenue for the treatment of these metabolic disorders (Oh et al., 2009).

Phospholipase Cgamma1 Inhibition

Erysenegalensein E has also been investigated for its role in inhibiting Phospholipase Cgamma1, a key enzyme in cell signaling pathways. This inhibition suggests potential therapeutic applications in diseases where these pathways are dysregulated (Oh et al., 2005).

Mechanism of Action

Target of Action

Erysenegalensein E is a prenylated isoflavonoid isolated from the African medicinal plant Erythrina senegalensis . The primary targets of Erysenegalensein E are cancer cells . It has been tested for its anticancerous properties and found to be cytotoxic .

Mode of Action

Erysenegalensein E interacts with its targets, the cancer cells, by inducing cytotoxicity It is known that the compound’s cytotoxicity may be related to the multidrug resistance phenotype of certain cell lines .

Biochemical Pathways

The biochemical pathways affected by Erysenegalensein E involve apoptosis, pyroptosis, autophagy, and mitophagy . These processes are triggered via the modulation of cytoplasmic proteins, miRNA, and enzymes involved in critical pathways deregulated in cancer .

Result of Action

The result of Erysenegalensein E’s action is the induction of cell death in cancer cells through various mechanisms such as apoptosis, pyroptosis, autophagy, and mitophagy . This leads to a decrease in the proliferation of cancer cells .

properties

IUPAC Name |

5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)25-21(23(17)29)24(30)19(12-31-25)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSXDAJQZZFAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

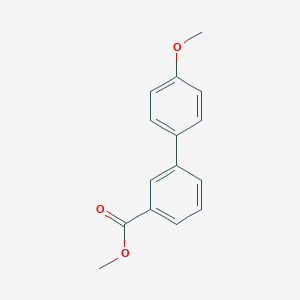

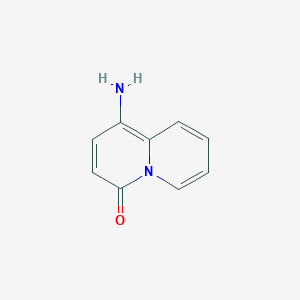

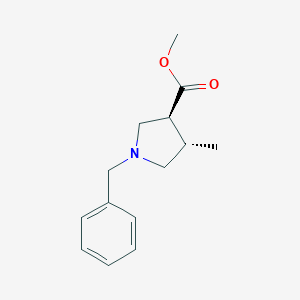

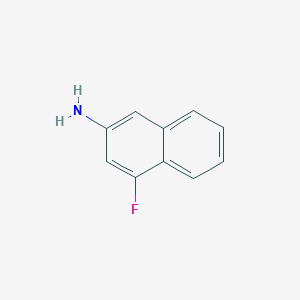

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)

![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)

![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)